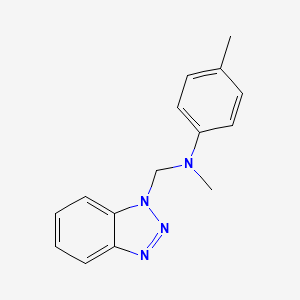![molecular formula C19H18ClN3O2 B2362811 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-méthoxyphényl)méthanone CAS No. 2034298-28-5](/img/structure/B2362811.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-méthoxyphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés Antitumorales et Anticancéreuses
Les dérivés de l'imidazole ont suscité un intérêt pour leurs activités antitumorales et anticancéreuses potentielles. Les chercheurs ont synthétisé de nouveaux composés contenant le motif imidazole et évalué leurs effets sur diverses lignées de cellules cancéreuses. Par exemple, les conjugués (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-triméthoxyphényl)méthanone ont présenté une activité antiproliférative contre les cellules cancéreuses de la prostate, du poumon, du col de l'utérus et du sein .
Effets Antimicrobiens et Antibactériens
Les composés à base d'imidazole ont démontré des propriétés antibactériennes. Les médicaments disponibles dans le commerce contenant le cycle 1,3-diazole, tels que le métronidazole et l'ornidazole, sont efficaces contre diverses infections bactériennes. Ces composés interfèrent avec la synthèse de l'ADN bactérien et présentent des effets bactéricides .
Activité Antifongique
Certains dérivés de l'imidazole, notamment le clotrimazole et le miconazole, sont largement utilisés comme agents antifongiques. Ils inhibent les enzymes du cytochrome P450 fongique, perturbant la biosynthèse de l'ergostérol et conduisant à la mort des cellules fongiques .
Potentiel Anti-inflammatoire
Les composés contenant de l'imidazole ont été explorés pour leurs effets anti-inflammatoires. Les chercheurs ont synthétisé des dérivés présentant une activité anti-inflammatoire prometteuse, ce qui en fait des candidats potentiels pour le développement de médicaments dans les affections inflammatoires .
Propriétés Antivirales
Les médicaments à base d'imidazole, tels que l'enviroxime, présentent une activité antivirale. Ces composés interfèrent avec la réplication virale et ont été étudiés pour leur efficacité contre divers virus .
Traitement des Ulcères
L'oméprazole, inhibiteur de la pompe à protons qui contient un cycle imidazole, est couramment utilisé pour traiter les ulcères gastriques. Il réduit la sécrétion d'acide gastrique en inhibant l'enzyme H+/K+ ATPase dans les cellules pariétales .
Agents Thérapeutiques à l'Étude
Les dérivés de l'imidazole continuent d'être étudiés pour leur potentiel dans divers domaines thérapeutiques. Des exemples incluent des agents antitumoraux à l'étude et des médicaments ciblant des récepteurs ou des voies spécifiques .
Autres Applications
L'imidazole est un échafaudage polyvalent, et ses dérivés trouvent des applications au-delà de celles mentionnées ci-dessus. Les chercheurs ont exploré leur utilisation dans la délivrance de médicaments, la chimie de coordination et la science des matériaux .
En résumé, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-méthoxyphényl)méthanone est prometteur dans divers domaines, de la recherche sur le cancer à la thérapie antimicrobienne. Sa structure unique et ses propriétés pharmacologiques en font un composé intéressant pour des recherches et un développement supplémentaires . Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with DNA and RNA, potentially inhibiting the replication of certain pathogens . Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair . The interaction with these enzymes can lead to the disruption of cellular processes in pathogens, making it a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The impact on cellular metabolism includes the inhibition of glycolysis, leading to reduced energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves several key interactions at the molecular level. This compound binds to the active site of topoisomerases, inhibiting their activity and preventing the unwinding of DNA necessary for replication . Additionally, it interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are essential for the execution of apoptosis . The inhibition of glycolytic enzymes further disrupts cellular metabolism, contributing to the compound’s cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating combination therapies to enhance its efficacy . Long-term studies have shown that the compound can induce sustained apoptosis in cancer cells, with minimal effects on normal cells .
Dosage Effects in Animal Models
The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall biological activity . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates preferentially in cancer cells due to their higher metabolic activity and increased expression of certain transporters . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing its impact on normal cells .
Subcellular Localization
The subcellular localization of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA replication and apoptosis . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its effective interaction with key biomolecules . The localization in mitochondria is particularly important for the induction of apoptosis, as it facilitates the release of pro-apoptotic factors .
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-18-7-6-13(20)10-15(18)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIHCIYBMKKSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
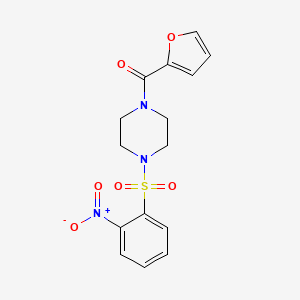
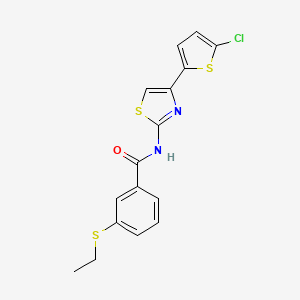
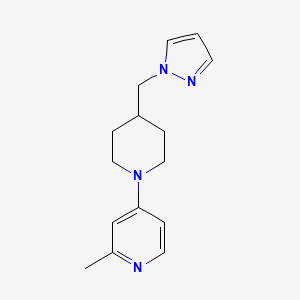
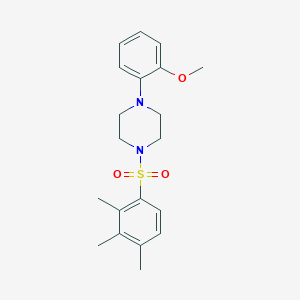
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
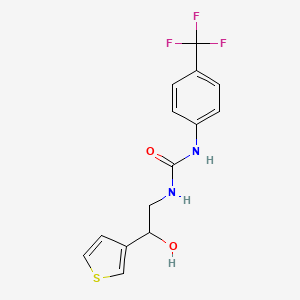
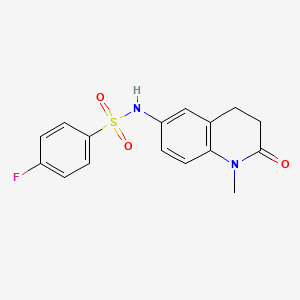
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)
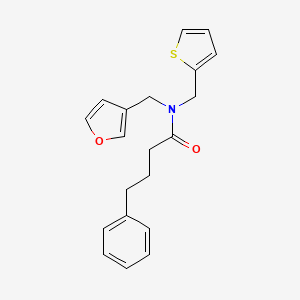
![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)

